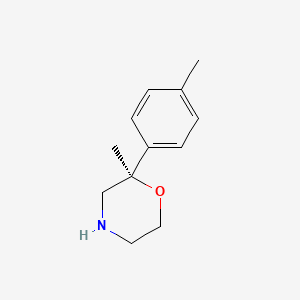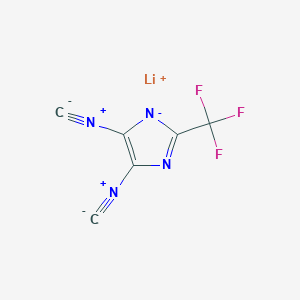
lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide is a chemical compound with the molecular formula C6F3LiN4. It is known for its unique structure, which includes a trifluoromethyl group and two isocyano groups attached to an imidazole ring. This compound is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide typically involves the reaction of 4,5-dicyano-2-(trifluoromethyl)imidazole with lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture and oxygen from affecting the reaction . The product is then purified through crystallization or other suitable methods to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is subjected to rigorous quality control to ensure consistency and purity .
化学反応の分析
Types of Reactions
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The isocyano groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
科学的研究の応用
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用機序
The mechanism of action of lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Lithium bis(fluorosulfonyl)imide (LiFSI): Another lithium salt used in similar applications, known for its high stability and conductivity.
Lithium hexafluorophosphate (LiPF6): Commonly used in lithium-ion batteries, known for its good electrochemical performance.
Uniqueness
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide is unique due to its trifluoromethyl and isocyano groups, which impart distinctive chemical and physical properties. These features make it particularly useful in specialized applications where other lithium salts may not perform as well .
特性
IUPAC Name |
lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F3N4.Li/c1-10-3-4(11-2)13-5(12-3)6(7,8)9;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIFOPKBDFPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#[N+]C1=C(N=C([N-]1)C(F)(F)F)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[C-]#[N+]C1=C(N=C([N-]1)C(F)(F)F)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F3LiN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
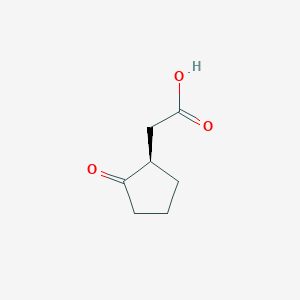
![1-[(2S)-oxan-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8253912.png)
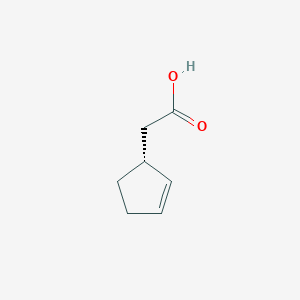
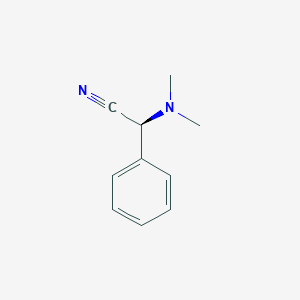
![(3S)-1-methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B8253933.png)

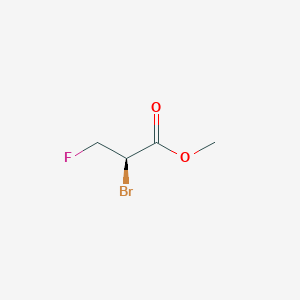
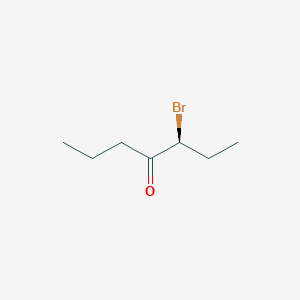
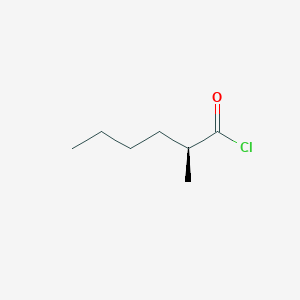
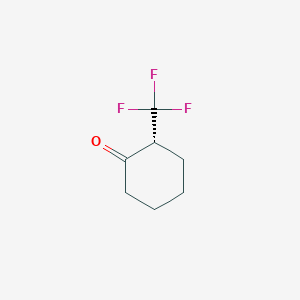
![(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B8253983.png)
![(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B8253987.png)
![3-[(R)-2-Oxocyclohexyl]propanenitrile](/img/structure/B8253998.png)
